N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as the Vilsmeier reagent, is a versatile reagent commonly used in organic synthesis for the introduction of a formyl (CHO) group onto various nucleophiles. It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) or other chlorinating agents. [PubChem, N-(Chloromethylidene)-N-methylmethanaminium chloride, ]
The Vilsmeier reagent finds applications in a diverse range of synthetic transformations, including:
N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as (Chloromethylene)dimethyliminium chloride, is a quaternary ammonium compound with the molecular formula C₃H₇Cl₂N. This compound features a chloromethylidene group attached to a dimethylamino moiety, making it a useful intermediate in various chemical syntheses. It is characterized by its white crystalline appearance and is soluble in water, which enhances its utility in biological and chemical applications .
Vilsmeier reagent is a corrosive and toxic compound. Here are some safety concerns:
Several methods exist for synthesizing N-(Chloromethylidene)-N-methylmethanaminium chloride:
N-(Chloromethylidene)-N-methylmethanaminium chloride finds applications in various fields:
Several compounds share structural similarities with N-(Chloromethylidene)-N-methylmethanaminium chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylformamide | C₃H₇NO | Solvent properties; widely used in organic synthesis. |
N,N-Dimethylacetamide | C₄H₉NO | Higher boiling point; used as a solvent and reagent. |
Benzyltrimethylammonium chloride | C₁₈H₁₈ClN | Quaternary ammonium salt; used in phase transfer catalysis. |
N-(Chloromethylidene)-N-methylmethanaminium chloride is unique due to its chloromethylidene group, which enhances its reactivity compared to other amines and quaternary ammonium compounds. Its specific applications in pharmaceutical synthesis further distinguish it from similar compounds .
The Vilsmeier reagent consists of an N,N-dimethyliminium cation ([(CH₃)₂N=CHCl]⁺) paired with a chloride anion, though in POCl₃-based reactions, the counterion is typically PO₂Cl₂⁻. Named after Anton Vilsmeier and Albrecht Haack, this reagent is traditionally prepared by treating N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures (0-5°C). The highly electrophilic nature of the iminium carbon makes the Vilsmeier reagent particularly valuable for electron-rich substrates that might be unreactive toward other electrophiles.
Property | Characteristic |
---|---|
Chemical Formula | [(CH₃)₂NCHCl]Cl |
Physical State | White hygroscopic crystalline solid |
Alternative Names | Arnold's reagent, dimethylchloromethyleneammonium chloride |
Reactive Component | Iminium cation [(CH₃)₂N=CHCl]⁺ |
Primary Applications | Formylation of arenes and heterocycles |
Typical Solubility | Soluble in polar organic solvents |
Common Counterions | Cl⁻, PO₂Cl₂⁻ (depending on preparation method) |
The reagent is particularly effective in the formylation of electron-rich aromatic systems such as pyrroles, furans, thiophenes, indoles, and activated benzene derivatives like N,N-dimethylaniline. The relative reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene, reflecting their respective electron densities. Simple aromatic hydrocarbons such as benzene and toluene typically do not react with the Vilsmeier reagent due to insufficient nucleophilicity.
Continuous flow chemistry has emerged as a powerful approach for synthesizing and utilizing the Vilsmeier reagent, offering enhanced control over reaction parameters and significantly improving safety profiles when handling potentially hazardous intermediates. This methodology represents a paradigm shift from traditional batch processes, particularly for exothermic reactions involving unstable reactive species.
Recent advancements in continuous flow Vilsmeier chemistry have demonstrated remarkable efficiency improvements. For example, the nucleobase unit of the antiviral drug remdesivir was synthesized through a five-step continuous flow process that included a Vilsmeier-Haack reaction as a key step. The process achieved a substantial reduction in reaction time (79 minutes versus >26.5 hours in batch) with a throughput of 2.96 g·h⁻¹.
Entry | POCl₃ (equiv.) | DEF (equiv.) | Temperature (°C) | Residence Time (min) | Conversion of POCl₃ (%) |
---|---|---|---|---|---|
1 | 1 | 1.5 | r.t. | 2.5 | 96 |
2 | 1.1 | 1 | r.t. | 2.5 | 75 |
3 | 1 | 2 | r.t. | 2.5 | 100 |
4 | 1 | 2 | r.t. | 5 | 100 |
5 | 1 | 2 | r.t. | 10 | 100 |
Table 2: Optimization of continuous flow synthesis parameters for Vilsmeier reagent formation from diethylformamide (DEF) and POCl₃.
A representative continuous flow setup for Vilsmeier chloroformylation typically employs sequentially coupled tubular PTFE reactors. In the first reactor, the Vilsmeier reagent is generated from formamide and POCl₃. The second reactor facilitates the reaction between the freshly generated Vilsmeier reagent and the substrate, while the third reactor allows for quenching with aqueous sodium acetate. This integrated approach not only improves safety but also enhances reaction efficiency by minimizing degradation of unstable intermediates.
The continuous flow approach offers several advantages for Vilsmeier chemistry:
[Figure 1: Schematic representation of a three-reactor continuous flow setup for Vilsmeier reagent synthesis and application. The diagram shows reagent inputs, mixing points, temperature-controlled reactor zones, and product collection.]
The traditional synthesis of the Vilsmeier reagent involves the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), generating the reactive iminium ion [(CH₃)₂N=CHCl]⁺. The mechanism begins with the nucleophilic attack of the carbonyl oxygen of DMF on POCl₃, forming a tetrahedral intermediate. Subsequent chloride migration and elimination result in the chloroiminium ion formation.
Kinetic studies of Vilsmeier-Haack reactions have revealed important insights into the reaction mechanism. Investigations with O-hydroxy acetophenones in various solvent systems demonstrated second-order kinetics overall, with first-order dependence on both the Vilsmeier-Haack adduct concentration and the substrate concentration. This kinetic profile supports a mechanism involving rate-determining nucleophilic attack by the substrate on the electrophilic carbon of the Vilsmeier reagent.
Kinetic Parameter | Observed Value/Characteristic | Significance |
---|---|---|
Overall Reaction Order | Second-order | Indicates bimolecular rate-determining step |
Order in [VH adduct] | First-order | One VH molecule involved in rate-determining step |
Order in [Substrate] | First-order | One substrate molecule involved in rate-determining step |
Dielectric Constant Effect | Non-linear relationship | Indicates complex solvent-solute interactions |
Activation Entropy (ΔS‡) | Negative values | Suggests more ordered transition state structure |
Hammett Correlation | Applicable | Electronic effects influence reaction rates |
Table 3: Kinetic parameters for Vilsmeier-Haack reactions based on studies with O-hydroxy acetophenones.
The structure of phosphorus oxychloride plays a crucial role in the formation kinetics of the Vilsmeier reagent. POCl₃ is tetrahedral in shape, featuring three P-Cl bonds and one strong P=O double bond with an estimated bond dissociation energy of 533.5 kJ/mol. Modern interpretations suggest that the P-O interaction involves the sigma* components of the P-Cl bonds rather than d-orbital participation on phosphorus.
[Figure 2: Reaction mechanism diagram showing the formation of the Vilsmeier reagent from DMF and POCl₃, followed by its reaction with an electron-rich substrate and subsequent hydrolysis to form an aldehyde. Key intermediates and transition states are illustrated.]
Recent innovations in Vilsmeier reagent synthesis include photochemical approaches that eliminate the need for highly toxic and corrosive reagents such as POCl₃, SOCl₂, or phosgene (COCl₂). These photo-on-demand methods represent significant advancements in green chemistry and safety.
A breakthrough methodology involves the UV-mediated synthesis of Vilsmeier reagents from chloroform (CHCl₃) solutions containing DMF or N,N-dimethylacetamide (DMA) under oxygen bubbling conditions. This process generates the Vilsmeier reagent in high yields, with gaseous HCl and CO₂ as byproducts, allowing for straightforward isolation of crystalline products suitable for X-ray crystallographic analysis.
Photochemical Method | Reaction Conditions | Key Advantages | Products Accessible via One-Pot Synthesis |
---|---|---|---|
UV Irradiation | CHCl₃, DMF, O₂ bubbling, low-pressure mercury lamp | No toxic reagents required, CHCl₃ serves as both reactant and solvent | Aldehydes, acid chlorides, formates, ketones, esters, amides |
Visible Light with Cl₂ Catalyst | CHCl₃, DMF, O₂ bubbling, LED lamp, catalytic Cl₂ | Lower energy input, reduced photodecomposition, catalytic process | Similar scope to UV method with potentially milder conditions |
Visible Light with Chloroform | CHCl₃, DMF, O₂ bubbling, visible light source | Broader applicability, equipment simplicity | Range of carbonyl compounds and derivatives |
Table 4: Photochemical activation methods for Vilsmeier reagent synthesis.
The mechanism of photo-on-demand Vilsmeier reagent formation involves the initial photochemical degradation of chloroform in the presence of oxygen to generate phosgene (COCl₂), which subsequently reacts with DMF to form the Vilsmeier reagent. In the visible light variant, catalytic amounts of Cl₂ undergo homolytic cleavage to produce chlorine radicals, which abstract hydrogen from chloroform, initiating a radical chain reaction that accelerates phosgene formation.
This photochemical approach offers several advantages:
[Figure 3: Proposed reaction pathway for the photochemical generation of Vilsmeier reagent from chloroform and DMF, showing the intermediate formation of phosgene and subsequent reaction steps. The diagram includes estimated activation energies and wavelength-dependent reaction rates.]
The formation, stability, and reactivity of the Vilsmeier reagent are significantly influenced by solvent-catalyst interactions. Understanding these effects is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.
Traditional Vilsmeier chemistry employs halogenated solvents such as dichloromethane or dichloroethane, but environmental concerns have driven exploration of alternative solvent systems. Studies involving binary solvent mixtures of benzene and acetonitrile have revealed complex relationships between solvent properties and reaction kinetics. Interestingly, the rate constants observed in dichloromethane and dichloroethane differ significantly from those in binary solvent mixtures of similar dielectric constants, suggesting that specific solvent-solute or solvent-cosolvent interactions play crucial roles beyond simple dielectric effects.
Solvent System | Catalyst System | Advantages | Limitations | Environmental Considerations |
---|---|---|---|---|
1,4-Dioxane | Phthaloyl dichloride/DMF | High atom efficiency, easy recovery of phthalic anhydride | Dioxane is a suspected carcinogen | Phthalic anhydride byproduct can be recovered and reused |
Toluene/DMF | Phthaloyl dichloride | Safer than dioxane, lower toxicity | Requires larger solvent volumes | Improved safety profile, recyclable byproducts |
2-Chlorotoluene | Phthaloyl dichloride | Higher flash point than toluene, industrial suitability | Similar limitations to toluene | Good safety profile for larger-scale applications |
Dichloromethane/Dichloroethane | POCl₃/DMF | Well-established methodology, good solubility | Chlorinated solvents, environmental concerns | Higher environmental impact, disposal concerns |
Acetonitrile/Benzene mixtures | POCl₃/DMF | Tunable polarity through mixing ratios | Non-linear effects on reaction rates | Mixed environmental profile |
Table 5: Comparison of solvent-catalyst systems for Vilsmeier reagent synthesis.
Alternative approaches to traditional POCl₃-mediated Vilsmeier reagent synthesis include using phthaloyl dichloride with DMF in toluene or 2-chlorotoluene. This method generates phthalic anhydride as a byproduct, which can be easily recovered by filtration and reused as a starting material for phthaloyl dichloride, creating a more sustainable process. The resulting OPC-VH reagent (Vilsmeier reagent prepared from phthaloyl dichloride and DMF) lacks impurities such as sulfur or phosphorus derivatives that may be present in reagents prepared by conventional methods.
Spectroscopic studies, including infrared, electronic, and ³¹P NMR analyses, have revealed that multiple covalent and ionic species of the Vilsmeier-Haack adduct exist in solution. The distribution of these species depends on the solvent environment, affecting the reactivity of the system. Activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation versus solvent composition profiles exhibit inflection points and non-linear curves, indicating complex transitions in the reaction mechanism as the solvent environment changes.
[Figure 4: ³¹P NMR spectra of Vilsmeier reagent in different solvent systems, showing distinct chemical shifts and coupling patterns that reflect variations in solvation and counter-ion interactions. The spectra demonstrate how solvent properties influence the electronic environment of the phosphorus-containing species.]
[Figure 5: Three-dimensional molecular structure of the Vilsmeier reagent based on X-ray crystallographic data, showing key bond lengths, angles, and the overall molecular geometry. The structure highlights the planar nature of the iminium group and the orientation of the methyl substituents.]
Corrosive;Irritant;Health Hazard